N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound with promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N2O4S with a molecular weight of approximately 428.5 g/mol. The structure features a complex arrangement that includes a benzo[b][1,4]oxazepine core, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific kinases involved in cancer cell proliferation and survival. Research has shown that derivatives with similar structures can inhibit BRAF(V600E) and EGFR pathways .
- Case Study : A study on pyrazole derivatives (related compounds) demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for similar mechanisms in the oxazepine derivatives .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Research Findings : Compounds containing the oxazepine structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that N-(5-allyl...) may similarly modulate inflammatory responses .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have revealed:
- In vitro Studies : Compounds with similar frameworks have demonstrated activity against a range of bacterial strains. The sulfonamide group is particularly known for enhancing antibacterial activity .
Summary of Biological Activities
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with N-(5-allyl...) and its derivatives. Potential studies could include:
- In vivo Models : Testing the efficacy and safety in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Combination Therapies : Exploring synergistic effects with existing anticancer or anti-inflammatory agents.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-11-24-19-13-18(9-10-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXZOPXCIKNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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